3-O-p-Coumaroyloleanolic acid
Overview
Description
3-O-p-Coumaroyloleanolic acid: is a triterpenoid compound derived from natural sources such as the roots of Sanguisorba officinalis . It is known for its complex structure and significant biological activities, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-p-Coumaroyloleanolic acid typically involves the esterification of oleanolic acid with p-coumaric acid. The reaction is carried out under acidic conditions using catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed in an appropriate solvent like dichloromethane or chloroform .
Industrial Production Methods: The process would involve the purification of the product through techniques such as recrystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-O-p-Coumaroyloleanolic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms using reagents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the hydroxyl group, using reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen atoms.
Substitution: Alkylated derivatives with substituted hydroxyl groups.
Scientific Research Applications
Chemistry: 3-O-p-Coumaroyloleanolic acid is used as a precursor in the synthesis of various bioactive molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, the compound is studied for its potential anti-inflammatory and antioxidant properties. It has shown promise in inhibiting nitric oxide production and scavenging free radicals .
Medicine: The compound is being investigated for its potential therapeutic applications, including anti-cancer and anti-inflammatory effects. It has been shown to inhibit the growth of certain cancer cell lines and reduce inflammation in various models .
Industry: In the industrial sector, this compound is used in the formulation of cosmetic products due to its antioxidant properties. It is also explored for its potential use in the development of new pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-O-p-Coumaroyloleanolic acid involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammation and oxidative stress. The compound inhibits the production of pro-inflammatory cytokines and reactive oxygen species, thereby reducing inflammation and oxidative damage .
Comparison with Similar Compounds
Oleanolic acid: A triterpenoid with similar anti-inflammatory and antioxidant properties.
3-O-caffeoyl oleanolic acid: Another esterified derivative of oleanolic acid with comparable biological activities.
2-O-trans-p-coumaroyl maslinic acid: A related triterpenoid with similar structural features.
Uniqueness: 3-O-p-Coumaroyloleanolic acid is unique due to its specific esterification with p-coumaric acid, which imparts distinct biological activities. Its ability to modulate multiple molecular targets and pathways makes it a versatile compound for various scientific applications .
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54O5/c1-34(2)20-22-39(33(42)43)23-21-37(6)27(28(39)24-34)13-14-30-36(5)18-17-31(35(3,4)29(36)16-19-38(30,37)7)44-32(41)15-10-25-8-11-26(40)12-9-25/h8-13,15,28-31,40H,14,16-24H2,1-7H3,(H,42,43)/b15-10+/t28-,29-,30+,31-,36-,37+,38+,39-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKOYUFGDWKJBO-CEDKKCENSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)C)C)C2C1)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)OC(=O)/C=C/C6=CC=C(C=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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